4-Bromo-1-methyl-1H-imidazole is a precisely halogenated N-methylimidazole building block utilized extensively in medicinal chemistry, agrochemical synthesis, and advanced materials. As an isomerically pure precursor, it enables highly specific functionalization at the C4 position via halogen-lithium exchange or palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings [1]. Its primary procurement value lies in providing guaranteed regiochemical purity. By starting with this exact compound, chemists bypass the downstream separation bottlenecks that occur during the direct functionalization of 1-methylimidazole, ensuring reproducible access to C4-substituted imidazole scaffolds.
Substituting 4-bromo-1-methyl-1H-imidazole with unsubstituted 1-methylimidazole or 4(5)-bromoimidazole introduces severe regioselectivity challenges. Direct electrophilic bromination or lithiation of 1-methylimidazole predominantly favors the C2 or C5 positions, while the methylation of 4(5)-bromoimidazole yields inseparable mixtures of 4-bromo and 5-bromo isomers, frequently in ratios such as 4:1 [1]. Furthermore, attempting selective C4-lithiation on protected or substituted imidazoles frequently fails or yields complex, low-yielding mixtures[2]. Procuring the isomerically pure 4-bromo compound is mandatory when target scaffolds require exact C4 connectivity; utilizing the 5-bromo isomer instead will direct all subsequent cross-coupling or lithiation to the incorrect vector, fundamentally altering the 3D topology of the final active pharmaceutical ingredient.
Procuring pure 4-bromo-1-methyl-1H-imidazole eliminates the isomer contamination inherent to direct synthesis routes. When synthesizing this core via the methylation of 4(5)-bromoimidazole, the reaction predictably yields a mixture of 4-bromo and 5-bromo-1-methylimidazole isomers, requiring intensive chromatographic separation [1]. By sourcing the regiopure C4-bromo compound, buyers avoid the yield loss and purification costs associated with resolving these mixed isomers.
| Evidence Dimension | Isomer ratio during precursor synthesis |
| Target Compound Data | 100% pure 4-bromo-1-methylimidazole (procured) |
| Comparator Or Baseline | Methylation of 4(5)-bromoimidazole (yields mixed 4-bromo and 5-bromo isomers) |
| Quantified Difference | Avoids the generation of mixed 4-bromo/5-bromo isomer pools (often 4:1 or 1:1 depending on conditions). |
| Conditions | Standard N-alkylation with dimethyl sulfate or methyl iodide. |
Eliminates a major purification bottleneck and prevents isomer contamination in downstream API synthesis, directly reducing labor and solvent costs.
The imidazole ring naturally resists direct lithiation at the C4 position, heavily favoring C2 or C5. Attempted selective C4-lithiation of 2-phenylthio-1-tritylimidazole or 1-methylimidazole leads to complex mixtures or complete failure [1]. In contrast, 4-bromo-1-methyl-1H-imidazole readily undergoes halogen-lithium exchange with tert-butyllithium, serving as a reliable pathway to generate a clean 4-lithio-1-methylimidazole intermediate for subsequent electrophilic trapping.
| Evidence Dimension | Halogen-lithium exchange selectivity |
| Target Compound Data | 4-Bromo-1-methylimidazole (enables exclusive C4 lithiation) |
| Comparator Or Baseline | Unsubstituted 1-methylimidazole or protected analogs (C4-lithiation fails) |
| Quantified Difference | Shifts lithiation from the default C2/C5 positions to strictly the C4 position. |
| Conditions | Treatment with n-BuLi or t-BuLi in ether/THF at cryogenic temperatures. |
Provides the only reliable synthetic vector to generate C4-lithiated intermediates for trapping with aldehydes or ketones without C5 interference.
In the synthesis of targeted therapeutics, the spatial orientation of the aryl group is critical. Palladium-catalyzed Suzuki cross-coupling of 4-bromo-1-methyl-1H-imidazole with arylboronic acids strictly yields 4-aryl-1-methylimidazoles[1]. Substituting this with 5-bromo-1-methylimidazole alters the reaction vector, yielding 5-aryl isomers that exhibit entirely different steric profiles and target binding affinities.
| Evidence Dimension | Regioselectivity in Arylation |
| Target Compound Data | 4-Bromo-1-methylimidazole (yields strictly 4-aryl scaffolds) |
| Comparator Or Baseline | 5-Bromo-1-methylimidazole (yields strictly 5-aryl scaffolds) |
| Quantified Difference | 100% divergence in the spatial orientation of the coupled aryl group. |
| Conditions | Palladium-catalyzed Suzuki cross-coupling with arylboronic acids. |
Ensures the correct 3D topology of the resulting scaffold, which is an absolute requirement for target binding in structure-based drug design.
4-Bromo-1-methyl-1H-imidazole serves as the starting material for constructing 1,4-diaryl or 4-aryl-1-methylimidazole cores via Suzuki-Miyaura or Stille cross-coupling[1]. Its strict C4 regiochemistry ensures the correct spatial arrangement required for binding in specific enzyme pockets, an architectural requirement that cannot be fulfilled by the 5-bromo analog.
The compound is subjected to halogen-lithium exchange to generate a highly reactive 4-lithio-1-methylimidazole species [2]. This intermediate is subsequently trapped with various electrophiles, such as DMF or aldehydes, to synthesize C4-carbaldehydes or alcohols, bypassing the natural C2/C5 reactivity preference of the imidazole ring.
In parallel synthesis and library generation, this compound acts as a regiopure anchor [3]. Its predictable reactivity prevents the formation of isomer mixtures during automated coupling steps, ensuring that high-throughput screening libraries maintain high structural fidelity without requiring exhaustive LC-MS purification of individual wells.
Acute Toxic;Irritant